![molecular formula C8H7N3O2 B581299 2-甲基咪唑并[1,5-a]嘧啶-4-甲酸 CAS No. 1231758-34-1](/img/structure/B581299.png)

2-甲基咪唑并[1,5-a]嘧啶-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

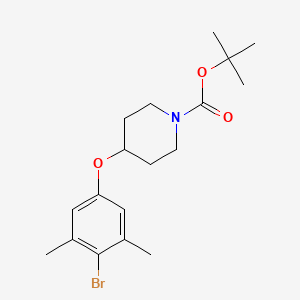

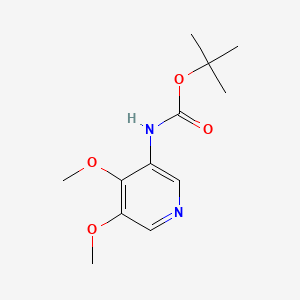

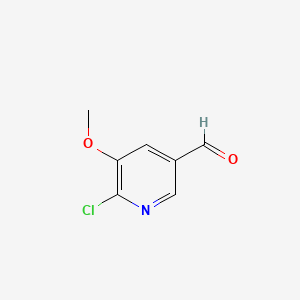

“2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” is a derivative of imidazo[1,5-a]pyrimidine . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The synthesis involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” includes a fused bicyclic 5,6 heterocycle, which is a characteristic feature of imidazopyridine .Chemical Reactions Analysis

The synthesis of “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” involves a condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde or its derivatives in TFA . This reaction leads to the formation of 3-substituted imidazo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis

“2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” is a yellow powder with a melting point of 150°C (decomposition). Its 1H NMR spectrum (500 MHz, DMSO-d6) is δ, ppm: 2.48 (3H, s, CH3); 7.32 (1H, s, H-3); 7.54 (1H, s, H-8); 8.94 (1H, s, H-6); 13.00 (1H, s, CO2H) .科学研究应用

合成和药理性质:

- 合成了一组 2-甲基咪唑并[1,2-a]嘧啶-3-甲酸乙酯,并将其转化为相应的羧酸。对这些酸进行了抗炎、镇痛、解热和致溃疡活性的评价 (Abignente 等人,1984)。

- 咪唑并[1,5-a]嘧啶-8-甲酰胺的合成涉及使各种 β-二羰基化合物与 5(4)-氨基咪唑-4(5)甲酰胺 (AICA) 反应。这些化合物是嘌呤生物合成代谢途径中的中间体 (Novinson 等人,1974)。

抗炎和镇痛作用:

- 2-甲基咪唑并[1,2-a]嘧啶-3-羧酸酯、酸和酰胺的合成显示出显着的剂量依赖性抗炎作用,但体内镇痛活性较弱,致溃疡作用可忽略不计 (Laneri 等人,1998)。

降压和抗分枝杆菌活性:

- 合成作为血管紧张素 II (AII) 受体拮抗剂的吡唑并[1,5-a]嘧啶衍生物,显示出有效的体外和口服降压活性。构效关系强调了 3 位的甲基取代基对有效的体内活性 (Shiota 等人,1999)。

- 2,3-二氢咪唑并[1,2-a]嘧啶-6-甲酸的新衍生物的合成和表征显示出潜在的镇静和降温作用,以及镇痛特性 (Matosiuk 等人,1992)。

- 合成了一些新的噻唑烷和螺噻唑烷,它们衍生自 2-甲基咪唑并[1,2-a]吡啶-3-甲酸酰肼,并对其抗分枝杆菌活性进行了评估,尽管在测试浓度下没有显示出显着的活性 (Kasimogullari & Cesur,2004)。

合成方法:

- 从 4-亚甲基异噁唑-3-酮合成 5-氨基吡咯-3-甲酸甲酯,证明了这些化合物转化为吡咯并[1,2-a]嘧啶-7-甲酸酯 (Galenko 等人,2019)。

未来方向

Imidazo[1,2-a]pyridine analogues, including “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid”, have potential applications in medicinal chemistry, particularly as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds could play a significant role in this research .

属性

IUPAC Name |

2-methylimidazo[1,5-a]pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-4-9-3-7(11)10-5/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBAJXVJFROBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=CN2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)

![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)